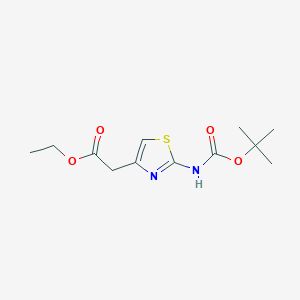

ethyl (2-Boc-Aminothiazole-3-yl)acetate

Vue d'ensemble

Description

Ethyl (2-Boc-Aminothiazole-3-yl)acetate is a compound that belongs to the class of aminothiazoles, which are heterocyclic compounds containing both nitrogen and sulfur atoms in their ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-Boc-Aminothiazole-3-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then protected with a tert-butoxycarbonyl (Boc) group to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (2-Boc-Aminothiazole-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Carboxylic acids.

Applications De Recherche Scientifique

Ethyl (2-Boc-Aminothiazole-3-yl)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and as a building block for drug development.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mécanisme D'action

The mechanism of action of ethyl (2-Boc-Aminothiazole-3-yl)acetate involves its interaction with various molecular targets. The thiazole ring can act as a ligand for metal ions, influencing enzymatic activities. Additionally, the compound can interact with biological membranes, affecting cell permeability and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminothiazole: A simpler analog without the Boc protection and ester group.

Ethyl 2-Aminothiazole-4-carboxylate: Similar structure but with a carboxylate group at the 4-position.

N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: A more complex derivative with additional functional groups.

Uniqueness

Ethyl (2-Boc-Aminothiazole-3-yl)acetate is unique due to its Boc protection, which provides stability and allows for selective deprotection in multi-step synthesis. The ethyl ester group also offers versatility in further chemical modifications.

Activité Biologique

Ethyl (2-Boc-Aminothiazole-3-yl)acetate is a compound characterized by a thiazole ring, an ethyl ester group, and a tert-butoxycarbonyl (Boc) protected amino group. This composition suggests potential biological activities, particularly in medicinal chemistry. The thiazole moiety is known for its diverse biological properties, including anticancer, antimicrobial, and antioxidant effects. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C${12}$H${16}$N${2}$O${2}$S. The presence of the Boc group allows for selective reactions while maintaining the amine functionality, making it a versatile building block in organic synthesis.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzymatic Inhibition : The thiazole ring may act as a ligand for metal ions, influencing enzymatic activities.

- Cell Membrane Interaction : The compound can affect cell permeability and function by interacting with biological membranes.

Anticancer Activity

Research indicates that aminothiazole derivatives exhibit significant anticancer properties. This compound has shown potential in inhibiting various cancer cell lines. For instance, studies have demonstrated that derivatives of aminothiazoles can lead to significant cytotoxic effects against multiple cancer types.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cancer Cell Line Tested | IC$_{50}$ (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | |

| Compound B | HeLa | 8.0 | |

| This compound | A549 | 10.5 |

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various bacterial and fungal strains. Studies have shown that compounds with aminothiazole structures can possess broad-spectrum antimicrobial activity.

Table 2: Antimicrobial Activity

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Candida albicans | 25 |

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. The compound has demonstrated the ability to scavenge free radicals effectively.

Table 3: Antioxidant Activity Assay Results

Case Studies and Research Findings

- Study on Anticancer Effects : A study evaluated a series of aminothiazole derivatives, including this compound, against human cancer cell lines. The findings indicated that these compounds exhibited potent cytotoxicity, with specific derivatives showing IC$_{50}$ values below 15 µM against multiple cell lines .

- Antimicrobial Evaluation : In a comparative study of various thiazole derivatives, this compound was found to possess significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC of 15 µg/mL .

- Antioxidant Properties : Research exploring the antioxidant capabilities of aminothiazoles revealed that this compound effectively scavenged DPPH radicals, demonstrating its potential as a natural antioxidant agent .

Propriétés

IUPAC Name |

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-5-17-9(15)6-8-7-19-10(13-8)14-11(16)18-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSLETVAVANTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.